2-Bromo-3-cyano-4-methylbenzenesulfonyl chloride
Overview
Description
2-Bromo-3-cyano-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H5BrClNO2S. It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and methyl substituents on the benzene ring. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyano-4-methylbenzenesulfonyl chloride typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylbenzenesulfonyl chloride, followed by nitration to introduce the cyano group. The reaction conditions often require the use of strong acids and bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyano-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and cyano groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation states of its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonyl chlorides, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-Bromo-3-cyano-4-methylbenzenesulfonyl chloride is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-3-cyano-4-methylbenzenesulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds through palladium-catalyzed mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-cyano-3-methylbenzenesulfonyl chloride
- 2-Chloro-3-cyano-4-methylbenzenesulfonyl chloride
- 2-Fluoro-3-cyano-4-methylbenzenesulfonyl chloride
Uniqueness
2-Bromo-3-cyano-4-methylbenzenesulfonyl chloride is unique due to the specific combination of bromine, cyano, and methyl groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-bromo-3-cyano-4-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-2-3-7(14(10,12)13)8(9)6(5)4-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXKFMVOVXVENU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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